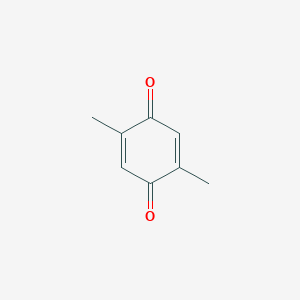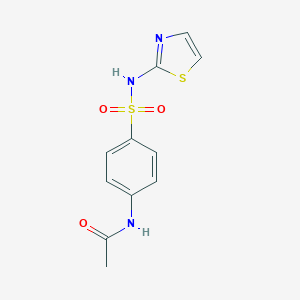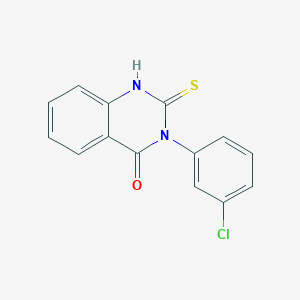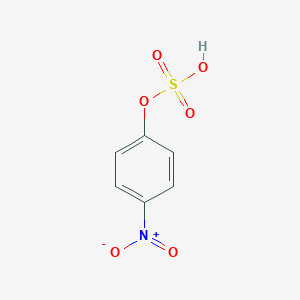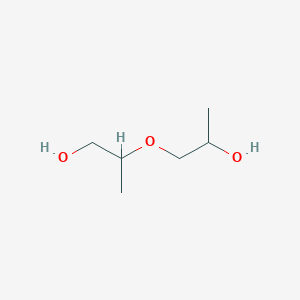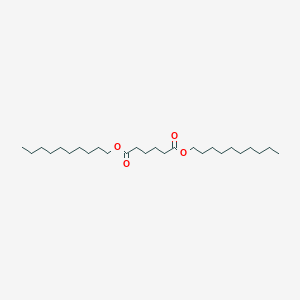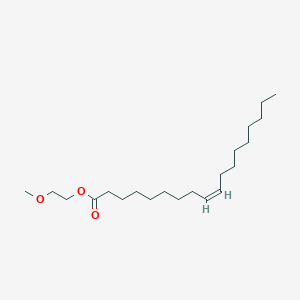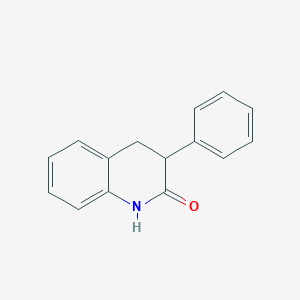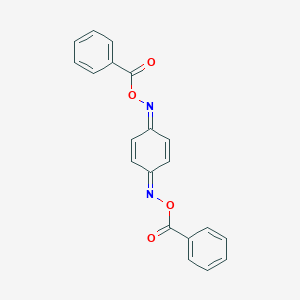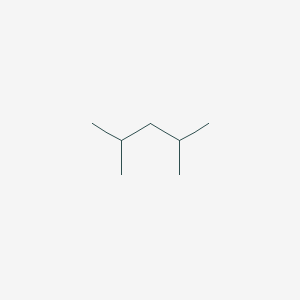
2,4-ジメチルペンタン
概要
説明
2,4-Dimethylpentane is an alkane with the chemical formula C7H16. It is a colorless hydrocarbon that is produced in large quantities in oil refineries. This compound is often referred to as “alkylate” and is blended with other gasoline components to give a high octane fuel. Unlike n-heptane, 2,4-dimethylpentane is a desirable fuel because its branched structure allows combustion without knocking .
科学的研究の応用
2,4-Dimethylpentane has several applications in scientific research and industry:
Fuel Research: Due to its high octane rating, it is extensively studied in fuel research to improve combustion efficiency and reduce knocking in engines.
Binder and Coating Industry: It is used in the synthesis of resin fibers and as an intermediate in the production of adhesives and coatings.
Environmental Studies: Its combustion products are studied to understand their impact on air quality and to develop cleaner combustion technologies.
作用機序
Target of Action
2,4-Dimethylpentane is an alkane with the chemical formula [(CH3)2CH]2CH2 Instead, it is primarily used as a fuel component due to its high octane rating .
Mode of Action
The mode of action of 2,4-Dimethylpentane is primarily physical rather than biological. It is often referred to as “alkylate”, and it is blended with other gasoline components to give a high octane fuel . Its branched structure allows combustion without knocking , which makes it a desirable fuel component.
Biochemical Pathways
It is produced in large quantities in oil refineries, resulting from the alkylation of isobutane by propylene .
Result of Action
The primary result of the action of 2,4-Dimethylpentane is the release of energy in the form of heat and light when it is combusted. This makes it valuable as a component of gasoline and other fuels .
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dimethylpentane is typically synthesized through the alkylation of isobutane by propylene. This process is acid-catalyzed, often using sulfuric acid or hydrofluoric acid as the catalyst. The reaction conditions generally involve moderate temperatures and pressures to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the production of 2,4-dimethylpentane involves the same alkylation process but on a much larger scale. The reaction is carried out in large reactors where isobutane and propylene are mixed in the presence of an acid catalyst. The resulting product is then separated and purified to obtain high-purity 2,4-dimethylpentane .
化学反応の分析
Types of Reactions: 2,4-Dimethylpentane primarily undergoes combustion reactions. When combusted in the presence of oxygen, it produces carbon dioxide and water. This reaction is highly exothermic and is the basis for its use as a high-octane fuel .
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate, though this is less common due to its primary use as a fuel.
Major Products:
Combustion: Carbon dioxide and water.
類似化合物との比較
2,2-Dimethylpentane: Another isomer of heptane, known for its use in similar applications but with slightly different physical properties.
2,3-Dimethylpentane: Also an isomer of heptane, used in fuel research and industrial applications.
Uniqueness: 2,4-Dimethylpentane is unique due to its specific branched structure, which provides a high octane rating and efficient combustion properties. This makes it particularly valuable in the production of high-performance fuels .
特性
IUPAC Name |
2,4-dimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-6(2)5-7(3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHMBWZPUJHVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059358 | |
| Record name | 2,4-Dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2,4-Dimethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16435 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
79.4 [mmHg] | |
| Record name | 2,4-Dimethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16435 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
108-08-7 | |
| Record name | 2,4-Dimethylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DIMETHYLPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JT8Q9QOHI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-Dimethylpentane?
A1: 2,4-Dimethylpentane has the molecular formula C7H16 and a molecular weight of 100.20 g/mol. []
Q2: Is there any spectroscopic data available for 2,4-Dimethylpentane?
A2: While specific spectroscopic peaks are not discussed in the provided papers, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to characterize 2,4-Dimethylpentane. [, , ]
Q3: How does the structure of 2,4-Dimethylpentane affect its physical properties?
A3: The branched structure of 2,4-Dimethylpentane influences its boiling point, melting point, and density compared to linear alkanes. [] Additionally, its branched nature significantly impacts its thermal diffusion behavior in mixtures. [, ]
Q4: How is 2,4-Dimethylpentane used in photocatalysis studies?
A4: 2,4-Dimethylpentane serves as a model compound, mimicking the branched structure of polypropylene, in studies investigating the photocatalytic oxidation of polyolefins using zinc oxide. [] This helps researchers understand the degradation mechanisms and product formation in such systems.
Q5: Can you elaborate on the significance of the methyl group position in 2,4-Dimethylpentane during photooxidation?
A5: Research indicates that the β-position of methyl groups to tertiary carbons in 2,4-Dimethylpentane favors the formation of γ-lactones during photooxidation. [] This insight is crucial for understanding degradation pathways and potential product formation in related systems like polypropylene.
Q6: How is computational chemistry being used to study 2,4-Dimethylpentane?
A6: Researchers employ Monte Carlo simulations with anisotropic united atom models like AUA4 to predict physical properties of 2,4-Dimethylpentane, such as surface tension and vapor pressure, as a function of temperature. [, ]
Q7: What insights do these simulations provide about 2,4-Dimethylpentane?
A7: These simulations help researchers understand the behavior of 2,4-Dimethylpentane at a molecular level. For instance, simulations using the AUA4 model accurately predicted the surface tension of 2,4-Dimethylpentane at different temperatures, validating the model's accuracy. []
Q8: Beyond property prediction, how else are simulations useful in studying 2,4-Dimethylpentane?
A8: Simulations are valuable for investigating the behavior of 2,4-Dimethylpentane in mixtures. For example, reverse non-equilibrium molecular dynamics simulations were employed to understand the thermal diffusion of 2,4-Dimethylpentane in benzene, revealing the influence of branching on the Soret coefficient. []
Q9: How does the structure of 2,4-Dimethylpentane relate to its reactivity?
A9: The presence of tertiary and secondary C-H bonds in 2,4-Dimethylpentane influences its reactivity towards radical species like t-butoxy radicals. [] Studies have shown that the tertiary C-H bond is more susceptible to abstraction than the secondary ones.
Q10: Does the steric hindrance of 2,4-Dimethylpentane's structure play a role in its reactivity?
A10: Yes, the steric hindrance around specific C-H bonds in 2,4-Dimethylpentane can significantly impact its reactivity. For instance, studies comparing 2,4-Dimethylpentane with 3-methylpentane revealed that the former is less reactive toward t-butoxy radicals due to the steric hindrance around its tertiary and secondary C-H bonds. []
Q11: How does the presence of benzene affect the reactivity of 2,4-Dimethylpentane?
A11: Studies have shown that the rate of hydrogen abstraction from 2,4-Dimethylpentane by t-butoxy radicals is slower in benzene compared to neat solutions. [] This is attributed to the solvation of the t-butoxy radical by benzene, altering its reactivity.
Q12: What analytical techniques are used to study 2,4-Dimethylpentane in complex mixtures?
A12: Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is commonly employed for analyzing 2,4-Dimethylpentane in complex mixtures, such as crude oil samples or reaction products. [, ]
Q13: Are there any known alternatives to 2,4-Dimethylpentane in its various applications?
A13: The choice of alternatives to 2,4-Dimethylpentane depends heavily on the specific application. For instance, while other branched alkanes might be suitable substitutes in certain cases, different compounds would be required for photocatalysis studies depending on the research goals.
Q14: What resources are important for research involving 2,4-Dimethylpentane?
A15: Access to analytical tools like GC-MS and NMR is crucial for studying 2,4-Dimethylpentane. Additionally, computational resources enabling molecular dynamics simulations are essential for understanding its properties and behavior in various systems. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


